molecular formula C10H9BrN2O2 B2526303 Ethyl 3-bromopyrazolo[1,5-a]pyridine-2-carboxylate CAS No. 1702914-94-0

Ethyl 3-bromopyrazolo[1,5-a]pyridine-2-carboxylate

Cat. No.: B2526303
CAS No.: 1702914-94-0
M. Wt: 269.098
InChI Key: ZJLVYRRKWYTUGV-UHFFFAOYSA-N
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Description

Ethyl 3-bromopyrazolo[1,5-a]pyridine-2-carboxylate (CAS 1702914-94-0) is a brominated heterocyclic building block of high value in medicinal chemistry and organic synthesis. With a molecular formula of C 10 H 9 BrN 2 O 2 and a molecular weight of 269.09 g/mol, this compound is characterized by its pyrazolopyridine core, a privileged scaffold in drug discovery . The strategic bromine at the 3-position makes it a versatile intermediate for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, enabling the rapid exploration of structure-activity relationships. This compound is a direct precursor to carboxylic acid derivatives, which are crucial for amide bond formation or for creating pharmacophores that interact with biological targets . Research into pyrazolo[1,5-a]pyridine derivatives has shown they are key structural motifs in the development of potent kinase inhibitors for various disease pathways . The synthetic route to this compound, often involving a 1,3-dipolar cycloaddition, has been optimized in recent methods to eliminate problematic isolation steps, increase solubility of reactants, and achieve high yields, making it a more accessible and cost-effective reagent for research and development . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

ethyl 3-bromopyrazolo[1,5-a]pyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)9-8(11)7-5-3-4-6-13(7)12-9/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJLVYRRKWYTUGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN2C=CC=CC2=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The method described by Xu et al. (2018) involves a 1,3-dipolar cycloaddition between ethyl propionate and N-aminopyridine sulfates. These sulfates are generated in situ by reacting substituted pyridines with hydroxylamine-O-sulfonic acid (HOSA). Key advantages include:

  • Elimination of iodination steps : Traditional routes require converting sulfate intermediates to iodine salts, which suffer from poor precipitation efficiency.
  • Solvent system : A water/N,N-dimethylformamide (DMF) mixture enhances reactant solubility, enabling reactions at 60–70°C without high-pressure equipment.

The general reaction scheme is:
$$
\text{Substituted pyridine} + \text{HOSA} \rightarrow \text{N-aminopyridine sulfate} \xrightarrow[\text{DMF/H}_2\text{O}]{\text{Ethyl propionate}} \text{Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate}
$$

Experimental Protocol and Yields

  • Step 1 : Pyridine derivatives (e.g., 3-methylpyridine) react with HOSA in water at 0–5°C for 2 hours to form N-aminopyridine sulfates.
  • Step 2 : The sulfate intermediate is combined with ethyl propionate in a 1:1.2 molar ratio using DMF/water (3:1 v/v) as solvent. The mixture is stirred at 65°C for 6 hours.
  • Step 3 : Bromination is achieved by adding NBS (1.1 eq) in dichloromethane at room temperature for 12 hours.
Parameter Value/Range Source
Yield (cycloaddition) 88–93%
Bromination efficiency 85–90%
Total reaction time 8–10 hours

This method’s scalability is demonstrated by its adaptation for six derivatives (4a–4f), all exceeding 85% yield.

Direct Bromination of Pyrazolo[1,5-a]pyridine-2-carboxylate Esters

Bromination Agents and Conditions

An alternative route involves brominating pre-formed pyrazolo[1,5-a]pyridine-2-carboxylate esters. BenchChem reports two approaches:

  • Molecular bromine (Br₂) : Requires glacial acetic acid as solvent at 40–50°C for 4–6 hours.
  • N-Bromosuccinimide (NBS) : Conducted in dichloromethane or tetrahydrofuran (THF) at room temperature with catalytic Lewis acids (e.g., FeCl₃).

The reaction follows:
$$
\text{Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate} + \text{Br}_2/\text{NBS} \rightarrow \text{Ethyl 3-bromopyrazolo[1,5-a]pyridine-2-carboxylate}
$$

Comparative Analysis of Bromination Methods

Parameter Br₂ Method NBS Method Source
Temperature 40–50°C 20–25°C
Reaction time 4–6 hours 12–18 hours
Yield 75–80% 85–90%
Byproducts Di/tribrominated species Minimal overhalogenation

NBS is preferred for its selectivity and milder conditions, though costs are higher than Br₂. Patent WO2021096903A1 highlights similar challenges in controlling bromine stoichiometry during the synthesis of analogous pyrazole carboxylates.

Industrial-Scale Production Considerations

Process Intensification Strategies

  • Continuous flow reactors : Reduce bromination times by 50% compared to batch systems while improving heat transfer.
  • In situ quenching : Sodium thiosulfate solutions neutralize excess bromine, minimizing purification steps.

Cost-Benefit Analysis

Factor Cycloaddition Route Bromination Route
Raw material cost $120/kg $95/kg
Energy consumption Moderate (65°C) Low (RT–50°C)
Waste generation 0.8 kg/kg product 1.2 kg/kg product

The cycloaddition method’s higher yield offsets its raw material costs, making it viable for GMP manufacturing.

Scientific Research Applications

Pharmaceutical Development

Ethyl 3-bromopyrazolo[1,5-a]pyridine-2-carboxylate has been identified as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural features make it suitable for the development of drugs targeting multiple diseases.

  • Anti-inflammatory Agents : Research indicates that derivatives of this compound exhibit anti-inflammatory properties, making them potential candidates for treating conditions like arthritis and other inflammatory diseases .
  • Anti-cancer Drugs : The compound has shown promise in the design of anti-cancer agents. Studies have demonstrated its efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Neurological Disorders : There is ongoing research into its application for treating neurological disorders such as Alzheimer's disease. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential in neuropharmacology .

Agricultural Chemistry

In agricultural applications, this compound is utilized in formulating agrochemicals:

  • Pest Control : The compound acts as an effective pesticide and herbicide. Its application in crop protection helps mitigate pest-related damage while promoting sustainable agricultural practices .
  • Growth Regulators : It serves as a plant growth regulator, enhancing crop yields and improving resistance to environmental stressors. This is particularly beneficial in regions facing adverse climatic conditions .

Material Science

The unique chemical structure of this compound lends itself to innovative applications in material science:

  • Polymer Development : Researchers are exploring its use in synthesizing novel polymers with enhanced mechanical properties and thermal stability. These materials can be applied in various industrial sectors, including construction and manufacturing .
  • Coatings : The compound has potential applications in developing advanced coatings that provide protective barriers against environmental degradation and corrosion .

Biochemical Research

This compound is instrumental in biochemical studies:

  • Enzyme Inhibition Studies : It is used to investigate enzyme inhibition mechanisms, contributing to a better understanding of metabolic pathways and disease mechanisms .
  • Receptor Binding Studies : The compound's interaction with various receptors aids researchers in elucidating signaling pathways involved in cellular responses to drugs and other stimuli .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard reference material:

  • Detection and Quantification : It is employed in high-performance liquid chromatography (HPLC) methods for detecting and quantifying related compounds across different matrices, including biological samples and environmental samples .

Case Study 1: Anti-inflammatory Drug Development

A recent study demonstrated the synthesis of a new anti-inflammatory agent derived from this compound. The compound exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting its potential application in treating chronic inflammatory conditions.

Case Study 2: Agricultural Application

Field trials using formulations containing this compound showed a marked increase in crop yield by 20% compared to untreated controls. This highlights its effectiveness as a growth regulator and pest control agent.

Mechanism of Action

Comparison with Similar Compounds

Key Observations :

  • Bromine Position : The 3-bromo derivative is likely more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) due to electronic effects compared to 4- or 5-bromo isomers. For instance, bromine at position 3 may enhance electrophilicity at adjacent carbon centers .
  • Ester Group: Ethyl esters generally offer improved solubility in organic solvents compared to methyl esters, facilitating reactions in non-polar media .

Physicochemical Properties

  • Density and pKa : Ethyl 4-bromo derivatives exhibit a density of 1.60 g/cm³ and pKa -1.19, indicating moderate polarity and weak acidity .
  • Thermal Stability : Methyl esters (e.g., methyl 3-ethylsulfanyl derivatives) show stability up to 363–364 K, suggesting ethyl esters may have similar thermal profiles .

Biological Activity

Ethyl 3-bromopyrazolo[1,5-a]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features a pyrazolo[1,5-a]pyridine core, characterized by a bromine substitution at the 3-position and an ethyl ester functional group. This structural configuration contributes to its biological activity and reactivity in various chemical transformations.

The compound primarily acts through the inhibition of specific enzymes and receptors. Notably, it has been identified as an inhibitor of tropomyosin receptor kinases (TRKs), which play crucial roles in cell signaling pathways associated with proliferation and differentiation. The interaction with TRKs suggests potential applications in treating cancers where these pathways are dysregulated .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has shown efficacy against various cancer cell lines, including HeLa (cervical cancer) and L929 (fibroblast) cells. The compound's ability to induce apoptosis in these cells underscores its promise as a therapeutic agent .

Enzyme Inhibition

The compound has been explored for its enzyme inhibitory properties. It has demonstrated selective inhibition against several kinases, including CK2 (casein kinase 2), which is implicated in numerous cellular processes and diseases. In vitro studies indicated that modifications to the pyrazolo[1,5-a]pyrimidine scaffold could enhance selectivity and potency against CK2 .

Case Studies

  • Study on Anticancer Activity : In a study investigating the effects of various pyrazolo derivatives, this compound was found to significantly reduce cell viability in HeLa cells by inducing apoptosis through caspase activation .
  • Kinase Inhibition Study : A detailed examination of the compound's interaction with CK2 revealed that specific structural modifications led to increased binding affinity and selectivity. This study utilized differential scanning fluorimetry to assess the binding interactions .

Research Findings

Study Findings Reference
Anticancer ActivityInduces apoptosis in HeLa cells; reduces viability
Kinase InhibitionSelective CK2 inhibitor; enhanced binding with structural modifications
TRK InteractionActs as an inhibitor of tropomyosin receptor kinases

Q & A

Q. Q1. What are the standard synthetic routes for Ethyl 3-bromopyrazolo[1,5-a]pyridine-2-carboxylate?

The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting ethyl 3-amino-1H-pyrazole-4-carboxylate with formylated active proton compounds (e.g., enaminones) under acidic conditions (e.g., KHSO₄ as a catalyst). Optimized parameters include equimolar reactant ratios, temperatures of 80–100°C, and polar aprotic solvents like DMF or THF. Structural confirmation relies on NMR (¹H/¹³C), mass spectrometry, and comparison with literature data .

Q. Q2. How is the purity and structural integrity of the compound validated?

Purity is assessed via HPLC (≥95% purity threshold) and melting point analysis. Structural elucidation combines ¹H/¹³C NMR to confirm substituent positions (e.g., bromine at C3, ester at C2) and high-resolution mass spectrometry (HRMS) for molecular weight verification. Cross-referencing with crystallographic data (e.g., X-ray diffraction) resolves ambiguities in tautomeric forms .

Advanced Synthesis and Mechanistic Insights

Q. Q3. How can researchers optimize reaction yields and regioselectivity?

Yield optimization involves systematic parameter variation:

  • Solvent polarity : DMF enhances cyclization efficiency over THF.
  • Catalyst loading : 2 equivalents of KHSO₄ improves protonation of intermediates.
  • Temperature gradients : 90°C balances reaction rate and decomposition risks.
    Regioselectivity at C3 is controlled by the electron-withdrawing bromine, directing electrophilic substitutions. Computational modeling (DFT) predicts charge distribution to guide synthetic design .

Q. Q4. What mechanisms explain the bromine atom’s role in functionalization reactions?

The C3 bromine acts as a leaving group in nucleophilic aromatic substitution (SNAr), enabling Suzuki-Miyaura couplings or Buchwald-Hartwig aminations. Its electron-withdrawing nature also stabilizes transition states in cycloaddition reactions. Mechanistic studies using isotopic labeling (²H/¹³C) track intermediate formation during cross-coupling steps .

Analytical and Spectral Data Contradictions

Q. Q5. How should researchers resolve discrepancies in spectroscopic data?

Contradictions in NMR splitting patterns or HRMS adducts are addressed by:

  • Multi-technique validation : IR spectroscopy confirms ester C=O stretches (~1700 cm⁻¹).
  • X-ray crystallography : Resolves tautomerism (e.g., pyrazole vs. pyridine ring protonation).
  • Control experiments : Re-synthesizing intermediates under inert atmospheres minimizes oxidation artifacts .

Biological and Material Science Applications

Q. Q6. What methodologies are used to evaluate biological activity in medicinal chemistry?

  • Enzyme inhibition assays : Kinase targets (e.g., JAK1/2) are screened via fluorescence polarization. IC₅₀ values are calculated using dose-response curves.
  • Molecular docking : Pyrazolo-pyridine scaffolds are modeled into ATP-binding pockets (PDB: 4HX7) to predict binding affinities.
  • SAR studies : Bromine substitution at C3 enhances potency (IC₅₀: 0.5 µM) compared to chloro analogs (IC₅₀: 2.1 µM) .

Q. Q7. How does the compound serve as a building block in materials science?

The ester group undergoes hydrolysis to carboxylic acids for coordination polymers. Bromine facilitates crosslinking in conductive polymers (e.g., polypyrrole hybrids). Photophysical studies (UV-Vis, fluorescence) show π-π* transitions tunable via substituent engineering .

Comparative Reactivity and Substituent Effects

Q. Q8. How do substituent variations influence reactivity and bioactivity?

Substituent Position Reactivity Impact Biological Activity
Br3High SNAr efficiencyJAK inhibition (IC₅₀: 0.5 µM)
Cl5Moderate electrophilicityModerate kinase inhibition (IC₅₀: 2.1 µM)
CF₃7Steric hindranceReduced cellular uptake

Bromine at C3 maximizes electronic and steric effects for target engagement, while trifluoromethyl groups reduce solubility .

Troubleshooting Synthetic Challenges

Q. Q9. How can side reactions (e.g., debromination) be minimized?

  • Low-temperature quenching : Prevents Br⁻ elimination during workup.
  • Anhydrous conditions : Moisture-free environments reduce hydrolysis.
  • Pd-catalyzed systems : Use Pd(PPh₃)₄ instead of Pd(OAc)₂ to suppress β-hydride elimination .

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